N-(2-methanesulfonyl-4-methoxyphenyl)prop-2-enamide
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Overview
Description
N-(2-methanesulfonyl-4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methanesulfonyl-4-methoxyphenyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 2-methanesulfonyl-4-methoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired enamide product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2-methanesulfonyl-4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding amide derivatives.
Substitution: The methoxy and methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced amides, and substituted enamides. These products can have varied applications depending on the functional groups introduced .
Scientific Research Applications
N-(2-methanesulfonyl-4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-methanesulfonyl-4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)prop-2-enamide: Similar structure but lacks the methanesulfonyl group.
N-(2-methanesulfonylphenyl)prop-2-enamide: Similar structure but lacks the methoxy group.
N-(2-methanesulfonyl-4-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of the prop-2-enamide group.
Uniqueness
N-(2-methanesulfonyl-4-methoxyphenyl)prop-2-enamide is unique due to the presence of both methanesulfonyl and methoxy groups, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
N-(4-methoxy-2-methylsulfonylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-4-11(13)12-9-6-5-8(16-2)7-10(9)17(3,14)15/h4-7H,1H2,2-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBQUOSXKXUFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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